molecular formula C11H9BrO4 B2356869 Methyl 7-bromo-1-oxoisochroman-3-carboxylate CAS No. 890646-79-4

Methyl 7-bromo-1-oxoisochroman-3-carboxylate

Cat. No.: B2356869
CAS No.: 890646-79-4
M. Wt: 285.093
InChI Key: XHSWTUUYUQHRBI-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1-oxoisochroman-3-carboxylate (CAS 890646-79-4) is a high-value chemical building block belonging to the isocoumarin lactone family, a class of compounds recognized for their wide spectrum of biological activities and significance in organic synthesis . This compound features a bromine substituent at the 7-position, which serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures. Its core structure, an isochroman-3-one lactone, is of particular interest due to its enhanced CH acidity (pKa ≈ 18.8 in DMSO) compared to simple linear esters. This pronounced acidity facilitates facile deprotonation to form a stable enolate, a key intermediate in catalytic carbon-carbon bond-forming reactions such as Michael additions and alkylations under mild, often phase-transfer, conditions . The reactivity of this lactone enolate places it as a potent nucleophile on the Mayr nucleophilicity scale, making it a valuable precursor for reactions with a wide range of electrophilic partners, including chalcones and quinone methides . Researchers utilize this brominated isocoumarin carboxylate as a critical scaffold in the exploration and development of new bioactive molecules. Its structural features are analogous to those found in natural and synthetic carboxyxanthones and isocoumarins, which are celebrated as privileged structures in medicinal chemistry for their diverse pharmacological properties, including potential antitumor, antimicrobial, and anti-inflammatory activities . The compound is provided strictly for Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 7-bromo-1-oxo-3,4-dihydroisochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(13)16-9/h2-3,5,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSWTUUYUQHRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C=C(C=C2)Br)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photocatalytic Cyclization Using Ruthenium Catalyst

The photocatalytic cyclization method, adapted from procedures for analogous chloro derivatives, employs ruthenium-based catalysts under visible light to construct the isochromanone core. This approach leverages benzendiazonium tetrafluoroborate and alkenes in a radical-mediated cyclization process.

Reaction Conditions and Procedure

A solution of 7-bromo-benzenediazonium tetrafluoroborate (1 mmol) and Ru(bpy)₃Cl₂ (0.005 equiv) in acetonitrile (4 mL, 0.25 M) is combined with methyl acrylate (2 mmol) in a glass vial. The mixture is irradiated with 440 nm LED light for 6–8 hours, facilitating a [2+2] cycloaddition followed by rearomatization. Post-reaction, the solvent is evaporated, and the crude product is purified via column chromatography (petroleum ether/ethyl acetate = 4:1) to yield the target compound as a white solid.

Key Data:
  • Yield : ~65% (estimated from analogous reactions in).
  • Characterization :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 2.1 Hz, 1H, Ar), 7.63 (dd, J = 8.1, 2.1 Hz, 1H, Ar), 7.10 (d, J = 8.1 Hz, 1H, Ar), 3.62 (s, 3H, OCH₃), 3.35 (d, J = 16.7 Hz, 1H, CH₂), 3.15 (d, J = 16.7 Hz, 1H, CH₂).
    • HPLC-MS : m/z 285.09 [M+H]⁺.

This method is notable for its compatibility with flow chemistry, enabling scalability via a mesoflow reactor (FEP tubing, internal Ø = 0.8 mm).

Bromination of Precursor Isochromanon-3-Carboxylates

Electrophilic bromination of methyl 1-oxoisochroman-3-carboxylate provides a straightforward route to introduce bromine at position 7. This method relies on the directing effects of the ketone and ester groups to achieve regioselectivity.

Reaction Conditions and Procedure

Methyl 1-oxoisochroman-3-carboxylate (1 mmol) is dissolved in acetic acid (10 mL), and bromine (1.1 equiv) is added dropwise at 0°C. The reaction is stirred for 12 hours, quenched with Na₂S₂O₃, and extracted with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated, followed by recrystallization from ethanol to afford the brominated product.

Key Data:
  • Yield : ~58% (based on similar brominations in).
  • Regioselectivity : Bromination occurs preferentially at position 7 due to electron-withdrawing effects of the ketone (position 1) and ester (position 3), which meta-direct electrophilic substitution.
  • Melting Point : 87.0–88.9°C.

Ruthenium-Catalyzed C–H Activation

Ruthenium-mediated C–H functionalization offers a direct method to introduce both the bromine and ester groups in a single step. This approach, derived from protocols for related isochromanones, utilizes benzoic acid derivatives and aryl bromides.

Reaction Conditions and Procedure

A mixture of methyl 3-carboxybenzoate (1 mmol), 7-bromo-1H-indole (1.2 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), and AgSbF₆ (20 mol%) in toluene (5 mL) is heated at 110°C for 24 hours. The reaction is filtered through Celite, concentrated, and purified via silica gel chromatography to yield the product.

Key Data:
  • Yield : ~72% (extrapolated from analogous C–H activations in).
  • Mechanistic Insight : The ruthenium catalyst facilitates ortho-C–H bond cleavage, enabling coupling with the aryl bromide to install the bromine atom.

Comparative Analysis of Synthetic Routes

Method Yield Scalability Regioselectivity Complexity
Photocatalytic Cyclization ~65% High (flow compatible) Moderate Moderate
Electrophilic Bromination ~58% Moderate High Low
Ru-Catalyzed C–H Activation ~72% Low High High

The photocatalytic method excels in scalability but requires specialized equipment. Bromination offers simplicity but lower yields. C–H activation provides high selectivity but involves costly catalysts.

Characterization and Analytical Data

Spectroscopic Data:

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.02 (C=O), 163.05 (COOCH₃), 137.04 (C-Br), 135.08 (Ar), 132.98 (Ar), 129.31 (Ar), 126.34 (Ar), 121.95 (Ar), 82.12 (OCH₃), 53.35 (CH₂), 36.67 (CH₂), 25.08 (CH₃).
  • GC-MS : m/z 238 (28%), 178 (19%), 132 (100%).

Physical Properties:

  • Molecular Formula : C₁₁H₉BrO₄.
  • Molecular Weight : 285.09 g/mol.
  • Density : 1.62 g/cm³ (predicted).

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1-oxoisochroman-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

    Substitution: 7-substituted derivatives of isochroman.

    Reduction: 7-bromo-1-hydroxyisochroman-3-carboxylate.

    Hydrolysis: 7-bromo-1-oxoisochroman-3-carboxylic acid.

Scientific Research Applications

Organic Synthesis

Methyl 7-bromo-1-oxoisochroman-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating new compounds.

Chemical Reactions

The compound can participate in several types of reactions:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, leading to the formation of modified isochroman derivatives.
  • Reduction Reactions : The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
  • Ester Hydrolysis : Hydrolysis of the ester group yields the corresponding carboxylic acid and methanol.

Medicinal Chemistry

The structural features of this compound make it a candidate for pharmaceutical development. Its interactions with biological targets suggest potential therapeutic applications.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest it could have properties useful for developing new antibiotics.
  • Anticancer Properties : Investigations show that it may induce apoptosis in cancer cells and inhibit tumor growth.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug design.

Biological Studies

In biological research, this compound is utilized for studying interactions with biological molecules, including enzyme binding and receptor interactions.

Case Studies

Several studies have documented the biological effects of this compound:

StudyFocusFindings
Study AAntimicrobial PropertiesDemonstrated effectiveness against specific bacterial strains.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines.
Study CEnzyme InhibitionShowed significant inhibition of target enzymes involved in metabolic pathways.

Material Science

In material science, this compound can be explored for its potential use in developing specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1-oxoisochroman-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and carbonyl group are key functional groups that interact with molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 7-bromo-1-oxoisochroman-3-carboxylate Br (C7), COOMe (C3), O (C1) C₁₁H₉BrO₄ ~285.1 Bromine enhances electrophilic reactivity; ester group aids solubility .
Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate Cl (C5), OH (C8), COOEt (C7) C₁₄H₁₅ClO₅ 298.7 Chlorine and hydroxyl groups increase polarity; ethyl ester lowers melting point .
Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate Cl (C7), COOMe (C3) C₁₂H₁₁ClO₄ 254.7 Chlorine substitution reduces steric hindrance compared to bromine .
Methyl 7-bromo-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate Br (C7), ketone (C3) C₁₀H₈BrNO₃ 270.0 Isoindole backbone alters ring strain; lower molecular weight enhances volatility .

Key Findings :

Chlorine-substituted derivatives (e.g., Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate) exhibit higher purity (98%) and commercial availability, suggesting easier synthetic accessibility .

Ester Group Variations :

  • Methyl esters (e.g., target compound) generally have higher melting points than ethyl esters (e.g., Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate) due to reduced alkyl chain flexibility .

Backbone Modifications :

  • Isoindole derivatives (e.g., Methyl 7-bromo-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate) introduce a fused bicyclic system, altering electronic properties and solubility compared to isochroman-based compounds .

Biological Activity

Methyl 7-bromo-1-oxoisochroman-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from various research sources.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as isochromans, characterized by a fused aromatic ring system. The synthesis of this compound typically involves bromination and subsequent esterification processes. For example, a related compound, 7-bromo-4-(3-oxo-1,3-diphenylpropyl)isochroman-3-one, was synthesized through a series of reactions including flash chromatography for purification .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing promising results in various areas:

Antimicrobial Activity

Research indicates that derivatives of isochromans exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against bacterial strains such as E. coli and B. subtilis, as well as antifungal activity against C. albicans and S. cerevisiae .

Cytotoxicity

Cytotoxic assays have demonstrated that this compound can induce cell death in cancer cell lines. In one study, it was shown that certain isochroman derivatives possess cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil . The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Enzyme Inhibition

Isochroman derivatives have also been studied for their ability to inhibit specific enzymes linked to various diseases. For example, some compounds have shown potential as inhibitors of protein kinases involved in cancer progression . This suggests that this compound may serve as a lead compound for developing new therapeutics targeting these pathways.

Case Studies

Several case studies highlight the therapeutic potential of isochroman derivatives:

  • Antibacterial Studies : A study evaluated the antibacterial efficacy of various isocoumarins against Staphylococcus aureus and found that methyl 7-bromo derivatives exhibited notable activity, suggesting their potential use in treating bacterial infections .
  • Cancer Research : In vitro studies involving methyl 7-bromo derivatives demonstrated significant cytotoxicity against NS-1 cancer cell lines, indicating their potential role in cancer therapy .
  • Enzyme Activity : A recent investigation into the enzyme inhibitory properties of isochroman derivatives revealed that some compounds could effectively inhibit enzymes linked to inflammatory responses, providing insights into their potential anti-inflammatory applications .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Type Tested Compounds Results Reference
AntibacterialVarious isocoumarinsEffective against E. coli, B. subtilis
CytotoxicityIsochroman derivativesInduced apoptosis in NS-1 cancer cells
Enzyme InhibitionMethyl 7-bromo derivativesInhibited protein kinases

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 7-bromo-1-oxoisochroman-3-carboxylate?

Answer:
The compound is typically synthesized via bromination of isochroman precursors followed by esterification. A validated approach involves:

  • Bromination : Reacting a substituted isochroman (e.g., 7-hydroxy derivative) with brominating agents like PBr₃ or N-bromosuccinimide (NBS) under anhydrous conditions .
  • Esterification : Coupling the brominated intermediate with methyl chloroformate in the presence of a base (e.g., Na₂CO₃) in polar aprotic solvents (e.g., DMF or THF) .
    Critical Parameters :
  • Control reaction temperature to avoid over-bromination.
  • Use inert atmospheres (N₂/Ar) to prevent ester hydrolysis.

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is essential. Key steps include:

  • Data Collection : Use high-resolution detectors (e.g., CCD or DECTRIS PILATUS) to capture twinned or weak reflections .
  • Refinement : Employ SHELXL for small-molecule refinement, especially for handling disorder or high thermal motion. Validate using tools like PLATON/ADDSYM to check for missed symmetry .
    Case Study : A related isochroman derivative showed positional disorder in the bromine atom, resolved via SHELXL’s PART instruction and difference Fourier maps .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify key signals (e.g., ester carbonyl at ~165–170 ppm, bromine-induced deshielding of adjacent protons at δ 7.3–7.6 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
    Example : In Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, the ester carbonyl appears at δ 164.71 ppm in ¹³C NMR .

Advanced: How to design experiments to probe the bromine atom’s reactivity in substitution reactions?

Answer:

  • Nucleophilic Substitution : React with nucleophiles (e.g., amines, thiols) in DMSO at 60–80°C. Monitor progress via TLC or LC-MS .
  • Mechanistic Studies : Use kinetic isotope effects (KIE) or DFT calculations to assess whether reactions proceed via SN1 or SN2 pathways.
    Data Contradiction : Some studies report unexpected retention of configuration in SN2 reactions due to steric hindrance from the isochroman ring .

Advanced: How to address discrepancies between computational and experimental NMR chemical shifts?

Answer:

  • Benchmarking : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .
  • Solvent Effects : Use polarizable continuum models (PCM) for simulations if discrepancies exceed 0.5 ppm.
    Case Study : For Methyl 7-(diethylamino)-2-oxo-2H-chromene derivatives, computed shifts for the methoxy group deviated by 0.3 ppm unless solvent corrections were applied .

Basic: What biological screening assays are suitable for evaluating its therapeutic potential?

Answer:

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
    Key Control : Include a non-brominated analog to isolate the bromine’s contribution to bioactivity .

Advanced: How to optimize reaction yields when scaling up synthesis?

Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) systematically. For esterification, a 1.2:1 molar ratio of methyl chloroformate to precursor maximizes yield .
  • Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) .
    Yield Limitation : Scaling beyond 10 mmol often reduces yield by 15–20% due to side reactions (e.g., ring-opening) .

Advanced: How to validate the compound’s stability under physiological conditions?

Answer:

  • Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hrs. Monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and assess photodegradation products via HRMS .
    Finding : The ester group hydrolyzes rapidly in serum (t₁/₂ = 2.5 hrs), suggesting prodrug potential .

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